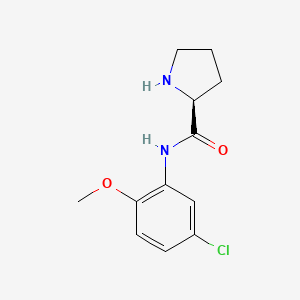
N-(2-Methoxy-5-chlorophenyl)-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-5-chlorophenyl)-L-prolinamide, also known as mexidol, is a synthetic compound with neuroprotective properties. It was first developed in Russia in the 1980s as a treatment for ischemic stroke and has since been used to treat a variety of neurological disorders.
Mécanisme D'action
Mexidol's mechanism of action is not fully understood, but it is believed to act as an antioxidant and a membrane stabilizer. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. Mexidol also regulates the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Mexidol has been shown to have a variety of biochemical and physiological effects. It reduces oxidative stress, inhibits apoptosis, and enhances the activity of antioxidant enzymes. Mexidol also improves blood flow to the brain and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Mexidol has several advantages for lab experiments. It is readily available and has a well-established safety profile. Mexidol is also soluble in water and can be administered orally or intravenously. However, N-(2-Methoxy-5-chlorophenyl)-L-prolinamide has some limitations for lab experiments. It is not widely used outside of Russia and may be difficult to obtain in other countries. Mexidol also has a short half-life and may require multiple doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on N-(2-Methoxy-5-chlorophenyl)-L-prolinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Mexidol may also have applications in the treatment of stroke and traumatic brain injury. Additionally, further research is needed to fully understand N-(2-Methoxy-5-chlorophenyl)-L-prolinamide's mechanism of action and to optimize its dosing and administration.
Méthodes De Synthèse
Mexidol is synthesized through the reaction of 2-methoxy-5-chlorobenzoyl chloride with L-proline in the presence of triethylamine. The resulting compound is then hydrolyzed with sodium hydroxide to give N-(2-Methoxy-5-chlorophenyl)-L-prolinamide.
Applications De Recherche Scientifique
Mexidol has been extensively studied for its neuroprotective properties. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Mexidol has also been studied for its cardioprotective properties and has been shown to reduce the risk of arrhythmias and myocardial infarction.
Propriétés
IUPAC Name |
(2S)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-12(16)9-3-2-6-14-9/h4-5,7,9,14H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBUPKSTUSLKT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)
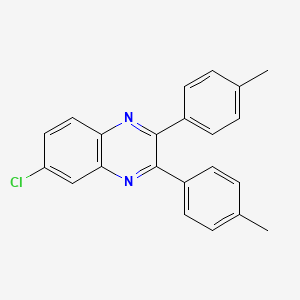
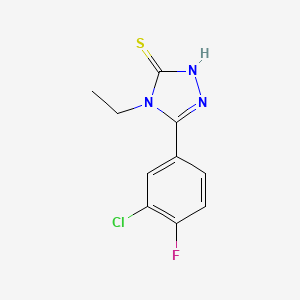
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)
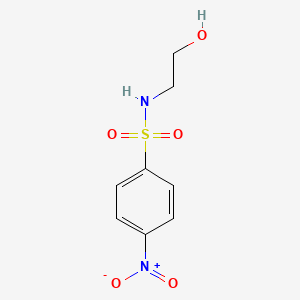
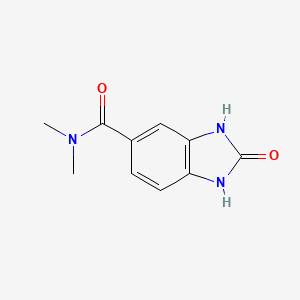
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)